molecular formula C20H19BrN2O2 B2863319 2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-96-7

2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2863319
CAS RN: 851406-96-7
M. Wt: 399.288
InChI Key: IVPCSKYYPKVGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cobalt-promoted Dimerization of Aminoquinoline Benzamides

A study by Grigorjeva and Daugulis (2015) presents a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This process, compatible with various functional groups, uses oxygen as a terminal oxidant and might provide a synthetic route relevant to derivatives of the compound in focus, indicating its potential in complex chemical synthesis processes (Grigorjeva & Daugulis, 2015).

Synthesis and Evaluation of Tetrahydroisoquinolinyl Benzamides for σ Receptors

Research into tetrahydroisoquinolinyl benzamides, such as the study by Xu, Lever, and Lever (2007), explores the synthesis and evaluation of these compounds as ligands for σ receptors. These findings highlight the therapeutic potential of structurally similar compounds in targeting σ receptors, which are of interest for their role in various neurological and psychiatric conditions (Xu, Lever, & Lever, 2007).

Antiviral and Cytotoxic Activities of Quinazolinone Derivatives

Selvam et al. (2010) investigated a series of quinazolinone derivatives for their antiviral activity against HIV, HSV, and vaccinia viruses. One of the compounds showed significant activity, suggesting that derivatives of 2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide could be explored for antiviral properties, particularly against herpes simplex and vaccinia viruses (Selvam et al., 2010).

Intermolecular Interactions in Antipyrine-like Derivatives

A study by Saeed et al. (2020) on antipyrine derivatives, including bromo and chloro benzamides, provides insights into their synthesis, crystal structure, and interactions. This research, through X-ray characterization and DFT calculations, offers a foundation for understanding the structural and electronic properties of similar compounds, which is crucial for designing drugs with optimized pharmacokinetic and pharmacodynamic profiles (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-7-8-13(2)18-16(12)11-14(19(24)23-18)9-10-22-20(25)15-5-3-4-6-17(15)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPCSKYYPKVGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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